molecular formula C17H12BrClFNO2 B1440173 (6-Bromo-2-methoxyquinolin-3-yl)(3-chloro-4-fluorophenyl)methanol CAS No. 1199589-51-9

(6-Bromo-2-methoxyquinolin-3-yl)(3-chloro-4-fluorophenyl)methanol

Cat. No.: B1440173
CAS No.: 1199589-51-9
M. Wt: 396.6 g/mol
InChI Key: XMPAREHMHYGKSP-UHFFFAOYSA-N
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Description

“(6-Bromo-2-methoxyquinolin-3-yl)(3-chloro-4-fluorophenyl)methanol” is a chemical compound with the CAS Number: 1199589-51-9 . It has a molecular weight of 396.64 . The compound is solid in its physical form .


Molecular Structure Analysis

The IUPAC name for this compound is (6-bromo-2-methoxy-3-quinolinyl) (3-chloro-4-fluorophenyl)methanol . The Inchi Code is 1S/C17H12BrClFNO2/c1-23-17-12(7-10-6-11(18)3-5-15(10)21-17)16(22)9-2-4-14(20)13(19)8-9/h2-8,16,22H,1H3 .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 396.64 . It is solid in its physical form . More specific physical and chemical properties such as melting point, boiling point, and density are not available in the searched resources.

Scientific Research Applications

Antimicrobial and Antimalarial Applications

  • Novel quinoline-based 1,2,3-triazoles, including derivatives from similar starting materials, have been synthesized and shown to possess antimicrobial and antimalarial properties. These compounds were evaluated against various microorganisms and Plasmodium falciparum, demonstrating their potential in treating infectious diseases (Parthasaradhi et al., 2015).

Fluorescent Labeling and Biomedical Analysis

  • The compound 6-methoxy-4-quinolone (6-MOQ) and its derivatives exhibit strong fluorescence in a wide pH range, making them valuable for biomedical analysis. These compounds' stability against light and heat, along with their strong fluorescence, positions them as excellent candidates for fluorescent labeling reagents (Hirano et al., 2004).

Synthetic Methodologies for Organic Compounds

  • Research into the Cannizzaro reaction of 2-chloro-3-formylquinolines under different conditions has led to the synthesis of 2-methoxy-3-formylquinolines and their subsequent conversion into 2-acetylfuro[2,3-b]quinolines. These reactions underline the synthetic utility of such compounds in creating alkaloid analogues with potential medicinal applications (Kumar et al., 2012).

Crystal Structure and Biological Activity

  • The synthesis, crystal structure, and biological activity of halogenated quinoline derivatives have been explored, revealing insights into their potential anti-Mycobacterium phlei activity. This research contributes to the understanding of the structural basis behind the biological activity of these compounds (Bai et al., 2012).

Antituberculosis Activity

  • Further studies have been conducted on the synthesis and in vitro anti-tuberculosis activity of certain quinoline derivatives. These studies provide a foundation for developing new therapeutic agents against tuberculosis, highlighting the versatility of quinoline-based compounds in medicinal chemistry (Bai et al., 2011).

Mechanism of Action

Target of Action

The primary targets of (6-Bromo-2-methoxyquinolin-3-yl)(3-chloro-4-fluorophenyl)methanol are currently unknown

Biochemical Pathways

Without specific information on the compound’s targets, it’s challenging to summarize the affected biochemical pathways . Once the targets are identified, it will be possible to map out the pathways in which they are involved and understand the downstream effects of the compound’s action.

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown . These effects can be diverse, ranging from the activation or inhibition of specific cellular pathways to the induction of cell death, depending on the compound’s targets and mode of action.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound . These factors can include pH, temperature, presence of other molecules, and the specific characteristics of the biological environment where the compound exerts its effects.

Biochemical Analysis

Biochemical Properties

(6-Bromo-2-methoxyquinolin-3-yl)(3-chloro-4-fluorophenyl)methanol plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. This compound has been shown to inhibit certain tyrosine kinases, which are enzymes that catalyze the transfer of a phosphate group from ATP to a tyrosine residue in a protein. By inhibiting these enzymes, this compound can modulate signaling pathways that are crucial for cell growth and differentiation .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involving tyrosine kinases. This compound can alter gene expression and cellular metabolism, leading to changes in cell function. For instance, it may induce apoptosis (programmed cell death) in cancer cells by disrupting critical signaling pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It binds to the active site of tyrosine kinases, inhibiting their activity. This inhibition prevents the phosphorylation of target proteins, thereby disrupting downstream signaling pathways. Additionally, this compound may influence gene expression by modulating transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but may degrade over time, leading to a reduction in its efficacy. Long-term exposure to this compound can result in sustained inhibition of tyrosine kinases and prolonged alterations in cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects by selectively inhibiting tyrosine kinases involved in disease progression. At higher doses, it can cause toxic or adverse effects, such as off-target inhibition of other kinases or disruption of normal cellular functions. Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic outcome without causing toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism and clearance from the body. The compound may affect metabolic flux and alter the levels of certain metabolites. Understanding these pathways is crucial for optimizing its therapeutic use and minimizing potential side effects .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments. The compound’s distribution is critical for its efficacy and safety, as it needs to reach its target sites without causing unintended effects in other tissues .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can exert its effects. For example, it may localize to the cytoplasm or nucleus, depending on its interactions with cellular proteins and other biomolecules .

Properties

IUPAC Name

(6-bromo-2-methoxyquinolin-3-yl)-(3-chloro-4-fluorophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12BrClFNO2/c1-23-17-12(7-10-6-11(18)3-5-15(10)21-17)16(22)9-2-4-14(20)13(19)8-9/h2-8,16,22H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMPAREHMHYGKSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C=C(C=CC2=N1)Br)C(C3=CC(=C(C=C3)F)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12BrClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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